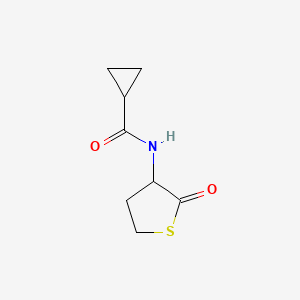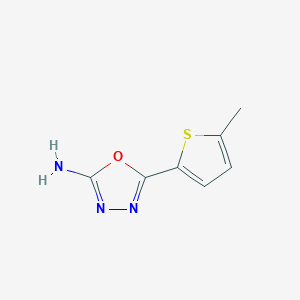
5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of 5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives has been explored in scientific research, focusing on their antimicrobial activities. Notably, the compounds derived from 1,3,4-oxadiazol-2-amine have been characterized and assessed for their inhibitory activities against pathogenic Gram-positive and Gram-negative bacteria, and fungal pathogens like Candida albicans. Some derivatives, particularly those with piperazinomethyl groups, demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. These findings underscore the potential of these compounds in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Antioxidant Properties
Research into the antioxidant properties of 1,3,4-oxadiazol-2-amine derivatives has been conducted, revealing that some derivatives exhibit significant radical scavenging potential. This potential is attributed to the presence of electron-donating substituents on substituted aldehydes, indicating these compounds' promise in applications requiring antioxidant properties (Mohana & Kumar, 2013).
Anticancer Activities
Several studies have explored the anticancer potential of 1,3,4-oxadiazol-2-amine derivatives. These compounds have been tested against various human cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. Some derivatives have shown significant cytotoxicity, indicating their potential use in cancer therapy. In particular, certain Mannich base derivatives have demonstrated potent anticancer activities, highlighting the therapeutic potential of these compounds (Abdo & Kamel, 2015).
Herbicidal Activity
In the agricultural sector, derivatives of 1,3,4-oxadiazol-2-amine have been investigated for their herbicidal activity. One particular study demonstrated that a 1,2-isoxazoline derivative exhibited good selectivity for rice and potent herbicidal activity against annual weeds. This compound showed promise in controlling weeds effectively in rice fields, offering a potential solution for weed management in crop production (Hwang et al., 2005).
Safety and Hazards
Orientations Futures
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The search for more effective synthetic drugs against Mycobacterium tuberculosis is being done to discover better antitubercular activity and to address the new treatment for this epidemic .
Propriétés
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-3-5(12-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDKYPGJOIQJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
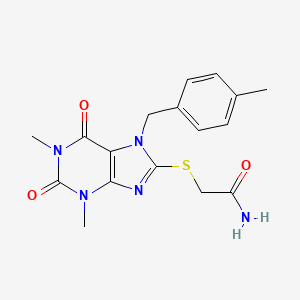
![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)
![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)


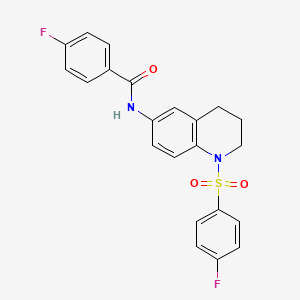
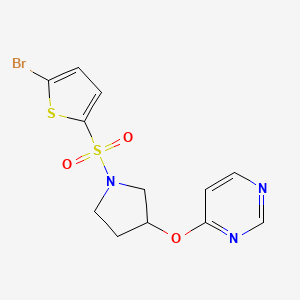
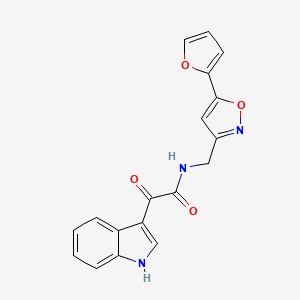
![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

